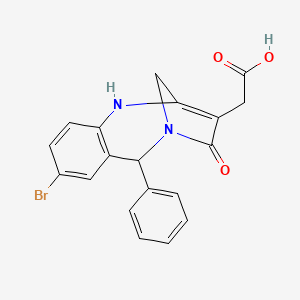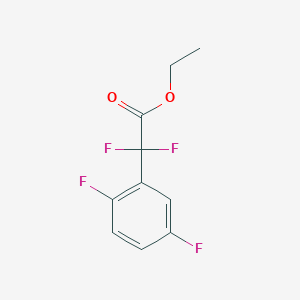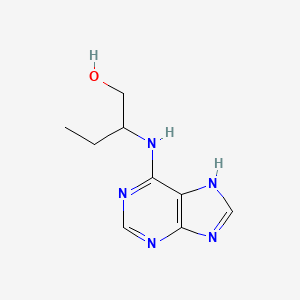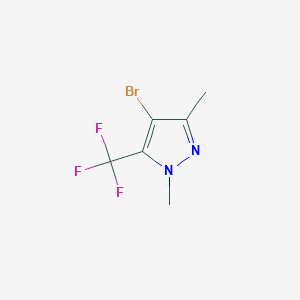![molecular formula C30H19N3O8 B12457129 2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid](/img/structure/B12457129.png)
2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acid, carbamoyl, and isoindole moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the isoindole moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the carbamoyl group: This step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride.
Coupling with the carboxyphenyl group: The final step includes the coupling of the intermediate with a carboxyphenyl derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid can be compared with other similar compounds, such as:
4-Carboxyphenylboronic acid: This compound also contains a carboxyphenyl group and is used in various chemical reactions, including Suzuki-Miyaura coupling.
Indole derivatives: Compounds containing the indole moiety have diverse biological and clinical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H19N3O8 |
|---|---|
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
2-[[3-[(2-carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C30H19N3O8/c34-25(31-23-11-5-3-9-21(23)29(38)39)16-13-17(26(35)32-24-12-6-4-10-22(24)30(40)41)15-18(14-16)33-27(36)19-7-1-2-8-20(19)28(33)37/h1-15H,(H,31,34)(H,32,35)(H,38,39)(H,40,41) |
Clave InChI |
FLLMCVWTYJIGHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)O)C(=O)NC5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12457051.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide](/img/structure/B12457059.png)
![5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12457066.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457069.png)


![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12457091.png)
![10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B12457094.png)
![1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12457096.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(4-tert-butylphenoxy)acetamide]](/img/structure/B12457100.png)
![4-methyl-2-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B12457116.png)
![2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid](/img/structure/B12457120.png)


